(S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid
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Overview
Description
(S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid is an organic compound that features a furan ring, an amino group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Formation of the butanoic acid derivative: This step involves the reaction of an appropriate butanoic acid derivative with the furan-2-ylmethylamine.
Coupling with phenoxyethanol: The final step involves the coupling of the intermediate with phenoxyethanol under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or ligand.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The furan ring and amino group could play crucial roles in binding to the target.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-methoxyethoxy)butanoic acid: Similar structure but with a methoxy group instead of a phenoxy group.
(S)-3-((thiophen-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
(S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid is unique due to the combination of its furan ring, phenoxyethoxy group, and butanoic acid moiety. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C17H19NO6 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
(3S)-3-(furan-2-ylmethylamino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid |
InChI |
InChI=1S/C17H19NO6/c19-16(20)11-15(18-12-14-7-4-8-22-14)17(21)24-10-9-23-13-5-2-1-3-6-13/h1-8,15,18H,9-12H2,(H,19,20)/t15-/m0/s1 |
InChI Key |
VLHUCAZZVDXEFC-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCCOC(=O)[C@H](CC(=O)O)NCC2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)C(CC(=O)O)NCC2=CC=CO2 |
Origin of Product |
United States |
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